molecular formula C6H8N2O2 B14026722 2,5-Pyrazinedimethanol

2,5-Pyrazinedimethanol

Cat. No.: B14026722
M. Wt: 140.14 g/mol
InChI Key: HTXOIHGJECPJIU-UHFFFAOYSA-N
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Description

2,5-Pyrazinedimethanol is a chemical compound for research and experimental applications. Researchers are advised to consult relevant scientific literature and conduct necessary laboratory tests to determine this compound's suitability for specific investigations. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, either human or veterinary. It is the responsibility of the researcher to ensure safe handling and disposal of this material in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)pyrazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-2,9-10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXOIHGJECPJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Method Based on Oxidation-Acylation-Hydrolysis Sequence

Synthetic Route

A representative synthetic method for 2-pyridinemethanol (a close analogue to 2,5-pyrazinedimethanol) involves the following steps, which can be adapted for this compound:

Step Reaction Description Conditions Key Reagents Outcome
1. Oxidation Oxidize 2-picoline to 2-pyridine N-oxide 70–80 °C, 3–5 hours, ambient pressure 2-picoline, hydrogen peroxide (30%), glacial acetic acid, catalyst (molybdic oxide or aluminum oxide) 2-picoline N-oxide
2. Acylation React N-oxide with acetic anhydride Reflux, 3–6 hours 2-picoline N-oxide, acetic anhydride Acetic acid-2-picolyl ester
3. Hydrolysis Hydrolyze ester to pyridinemethanol Reflux, 2–4 hours, basic conditions Sodium hydroxide (20%) or potassium hydroxide (20%) solution 2-pyridinemethanol

This method achieves high selectivity and yield (up to 98.5% purity and 65% overall yield) and is suitable for industrial scale production.

Reaction Details and Optimization

  • The molar ratio of 2-picoline to hydrogen peroxide is typically maintained between 1:1.1 to 1:1.8 for efficient oxidation.
  • Catalysts such as molybdic oxide or aluminum oxide are used at 0.5–1.2% weight relative to 2-picoline.
  • The extraction solvents for intermediate purification include methylene dichloride, ethylene dichloride, trichloromethane, or toluene, with solvent-to-liquid volume ratios from 1:1 to 1:3.
  • Hydrolysis is preferably performed under basic conditions to simplify product extraction and improve yield.

Alternative Preparation via Chloromethyl Derivative Hydrolysis

An alternative approach for pyridinemethanol derivatives involves:

  • Preparation of chloromethylpyridine derivatives.
  • Formation of ester derivatives via reaction with alkali metal carboxylates.
  • Hydrolysis of esters to yield chloropyridinemethanol compounds.

For example, 2-chloro-pyridinemethanol is prepared by reacting 2-chloro-monochloromethylpyridine with an alkali metal salt of a carboxylic acid to form an ester, followed by hydrolysis under alkaline conditions (e.g., sodium hydroxide aqueous solution at 60–70 °C). This method is efficient and yields high purity products.

While this method is specific to chlorinated pyridine derivatives, it provides a useful framework for functionalizing pyrazine rings with hydroxymethyl groups via similar ester intermediates.

Catalytic Hydrogenation of Ester Intermediates

Another method relevant to pyridine methanol derivatives involves catalytic hydrogenation of ester compounds to alcohols using ruthenium complexes as catalysts. For example, 3-pyridinemethanol can be synthesized by hydrogenation of ester precursors in tetrahydrofuran solvent with potassium methoxide as a base, under hydrogen pressure (50–100 atm) at 100 °C for 10–336 hours.

This catalytic hydrogenation approach offers an alternative to hydrolysis for converting ester intermediates to alcohols, potentially applicable to pyrazinedimethanol derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Steps Reaction Conditions Catalysts/Reagents Yield/Purity Notes
Oxidation-Acylation-Hydrolysis 2-picoline or 2,5-dimethylpyrazine (analogous) Oxidation to N-oxide, acylation, hydrolysis 70–90 °C, 3–16 h; basic hydrolysis H2O2, acetic anhydride, NaOH or KOH, molybdic oxide/aluminum oxide Up to 65% yield, 98.5% purity Industrially scalable, mild conditions
Chloromethyl Ester Hydrolysis 2-chloro-monochloromethylpyridine Ester formation, hydrolysis 60–70 °C, 1–2 h, alkaline Alkali metal carboxylate, NaOH High purity Useful for chlorinated derivatives
Catalytic Hydrogenation Ester derivatives of pyridinemethanol Hydrogenation to alcohol 100 °C, 10–336 h, 50–100 atm H2 Ruthenium complex, potassium methoxide High yield reported Alternative to hydrolysis

Research Outcomes and Industrial Relevance

  • The oxidation-acylation-hydrolysis sequence has been demonstrated in patents and research to provide high selectivity and yields suitable for mass production of pyridinemethanols, which can be extrapolated to this compound due to chemical similarity.
  • Use of hydrogen peroxide as an oxidant offers a cost-effective and environmentally friendly alternative to traditional oxidants.
  • Basic hydrolysis simplifies product isolation by generating salts rather than acids, improving extraction efficiency.
  • Catalytic hydrogenation methods, while requiring specialized catalysts and conditions, offer a complementary route that may be advantageous for sensitive substrates or when ester intermediates are readily available.
  • The chloromethyl ester hydrolysis method provides a route for functionalized derivatives, potentially useful for pyrazine analogues with halogen substituents.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrazinedimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: Various pyrazine derivatives depending on the reducing agent.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

2,5-Pyrazinedimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Pyrazinedimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,5-Pyrazinedimethanol with structurally related pyrazine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Physical Properties Applications
This compound - C₆H₈N₂O₂ 140.14 g/mol Two -CH₂OH groups m.p. 77–80°C; forms coordination polymers MOFs, supramolecular networks
3-Methyl-2,5-Pyrazinedimethanol 104670-23-7 C₇H₁₀N₂O₂ 154.17 g/mol Two -CH₂OH, one -CH₃ Not reported Potential ligand for asymmetric catalysis
5-Methyl-2-Pyrazinemethanol 61892-95-3 C₆H₈N₂O 124.14 g/mol One -CH₂OH, one -CH₃ Not reported Intermediate in pharmaceutical synthesis
2,5-Dimethylpyrazine 123-32-0 C₆H₈N₂ 108.14 g/mol Two -CH₃ groups b.p. 155°C; earthy odor Flavoring agent (potato-like notes)

Research Findings and Key Insights

Thermal Stability: this compound’s coordination polymers exhibit thermal stability up to 200°C, as shown by thermogravimetric analysis (TGA) of compound 1 ([Cu(pyzdm)(H₂O)]ₙ) .

Hydrogen-Bonding Networks : The compound’s diol groups facilitate extensive intermolecular hydrogen bonds, critical for stabilizing supramolecular architectures .

Comparative Solubility: Unlike 2,5-Dimethylpyrazine (soluble in organic solvents), this compound is polar and water-soluble, enabling aqueous-phase synthesis of MOFs .

Biological Relevance: Derivatives like 5-Methyl-2-Pyrazinemethanol are intermediates in synthesizing bioactive molecules, though this compound itself is primarily used in materials science .

Biological Activity

2,5-Pyrazinedimethanol is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, anti-tumor, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazine ring with two hydroxymethyl groups attached at the 2 and 5 positions. This configuration is crucial for its biological activity.

Antioxidant Activity

Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage. Studies have indicated that this compound exhibits significant antioxidant properties.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µg/mL)Method Used
This compound12.3DPPH assay
Rutin (Control)10.0DPPH assay

The IC50 value of 12.3 µg/mL indicates that this compound is effective in scavenging DPPH radicals, comparable to standard antioxidants like rutin.

Anti-Tumor Activity

The anti-tumor effects of this compound have been evaluated against various cancer cell lines. The compound has shown promising results in inhibiting tumor cell proliferation.

Table 2: Anti-Tumor Activity of this compound

Cell LineIC50 (µg/mL)Reference
A549 (Lung)108.5
Caco-2 (Colon)119.7
HepG2 (Liver)158.7

In vitro studies utilizing the MTT assay demonstrated that the compound exhibits effective cytotoxicity against A549 and Caco-2 cells, indicating its potential as an anti-cancer agent.

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of this compound against various pathogens.

Table 3: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound possesses significant antimicrobial activity against both bacterial and fungal strains.

Case Studies

Case Study: Evaluation of Antitumor Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed a marked reduction in cell viability when treated with varying concentrations of the compound over a period of 48 hours. The results indicated that higher concentrations led to increased apoptosis in cancer cells.

Case Study: Antioxidant Mechanism Exploration

Another investigation focused on the mechanism behind the antioxidant activity of this compound. It was found that the compound acts by donating hydrogen atoms to free radicals, thereby stabilizing them and reducing oxidative stress markers in cellular assays.

Q & A

Q. What are the established synthetic routes for 2,5-pyrazinedimethanol, and what experimental conditions optimize yield?

The most reliable method involves reducing 2,5-pyrazinedicarboxylate esters using sodium borohydride (NaBH₄) in anhydrous acetonitrile. Post-reduction, the product is purified via liquid-liquid extraction and recrystallization, yielding colorless crystals (mp 77–80°C). Key parameters include stoichiometric control of NaBH₄, reaction temperature (room temperature), and solvent choice to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (EI-MS) are essential for structural confirmation. Infrared (IR) spectroscopy helps identify functional groups (e.g., O–H stretches at ~3300 cm⁻¹). Thin-layer chromatography (TLC) with iodine visualization ensures purity, using solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) .

Q. How can researchers functionalize this compound to create novel derivatives for biological or material applications?

Hydrazine-based reactions are effective for introducing hydrazide or hydrazone moieties. For example, refluxing with phenylhydrazine derivatives in ethanol forms stable hydrazide intermediates, which can undergo cyclization or condensation with aldehydes/ketones to yield heterocyclic derivatives .

Advanced Research Questions

Q. What strategies are employed to design coordination polymers using this compound as a linker?

The ligand’s diol groups enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous solutions. Ultrasonic treatment promotes homogeneous mixing, followed by slow evaporation to crystallize polymeric networks. Structural analysis via X-ray diffraction (XRD) confirms topology, while NMR and elemental analysis validate composition .

Q. How should researchers address contradictions in reduction methods for synthesizing this compound?

Discrepancies between NaBH₄-mediated reductions and alternative methods (e.g., catalytic hydrogenation) require systematic evaluation of reaction parameters (solvent polarity, temperature, reducing agent strength). Comparative studies using kinetic monitoring (e.g., in situ IR) can identify side products and optimize selectivity .

Q. What methodological rigor is necessary to ensure reproducibility in studies involving this compound?

Detailed documentation of reagent purity (e.g., CAS 104670-23-7 for methylated analogs), solvent batch consistency, and crystallization conditions is critical. Adherence to ICMJE standards for reporting chemical synthesis—including manufacturer details, storage protocols, and safety data—enhances reproducibility .

Data Contradiction and Validation

Q. How can computational modeling complement experimental data in predicting this compound’s reactivity?

Density functional theory (DFT) calculations can model electron density distribution at the pyrazine ring’s nitrogen atoms, predicting sites for electrophilic substitution. Comparing calculated NMR chemical shifts with experimental data validates proposed intermediates .

Q. What approaches resolve discrepancies in spectroscopic data for this compound derivatives?

Cross-validation using multiple techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution MS) minimizes misinterpretation. For hydrazide derivatives, X-ray crystallography provides unambiguous confirmation of regioselectivity in cyclization reactions .

Tables for Key Data

Synthetic Method Reagents/Conditions Yield Reference
NaBH₄ ReductionNaBH₄, CH₃CN, RT, 3h85–90%
Hydrazide FormationPhenylhydrazine, EtOH, reflux70–75%
Analytical Technique Key Observations Application
¹H NMR (400 MHz, CDCl₃)δ 4.65 (s, 2H, –CH₂OH)Confirm diol groups
EI-MSm/z 142.1 [M]⁺Molecular ion validation

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